HCV NS5B Polymerase Inhibition
The 5'-triphosphate metabolite of 5-Iodo-2'-O-methyluridine demonstrates direct inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. In a biochemical assay using wild-type HCV genotype 1b BK NS5B Cdelta55 polymerase and a radiolabeled RNA substrate, this metabolite exhibited an IC50 of 9.90 µM (9,900 nM) [1]. For comparison, the 5'-triphosphate of 2'-O-methylcytidine, a related 2'-O-methylated nucleoside analog, has been reported as an inhibitor of HCV NS5B with a more potent IC50 of 3.8 µM in a similar biochemical context [2]. While the 5-iodo analog is less potent against this specific target, its unique halogen substitution provides alternative advantages for applications such as radiosensitization and bioconjugation not shared by the cytidine derivative.
| Evidence Dimension | In vitro inhibition of HCV NS5B RNA polymerase (IC50) |
|---|---|
| Target Compound Data | 9.90 µM (9,900 nM) for the 5'-triphosphate metabolite of 5-Iodo-2'-O-methyluridine |
| Comparator Or Baseline | 3.8 µM for the 5'-triphosphate metabolite of 2'-O-methylcytidine |
| Quantified Difference | The 2'-O-methylcytidine analog is approximately 2.6-fold more potent against this enzyme in vitro. |
| Conditions | Inhibition of wild-type HCV genotype 1b BK NS5B Cdelta55 RNA-dependent RNA polymerase using an RNA substrate after 1 hr in the presence of NTPs [1]. Inhibition of HCV NS5B-catalyzed RNA synthesis in vitro [2]. |
Why This Matters
This data provides a clear biochemical activity benchmark, allowing researchers to select the appropriate 2'-O-methylated nucleoside analog based on the required balance between polymerase inhibition potency and the unique functional utility of the 5-iodo group for downstream applications.
- [1] BindingDB. (2020). BDBM50274123 (CHEMBL4129313) Affinity Data for HCV NS5B. View Source
- [2] Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry, 278(14), 11979-11984. View Source
